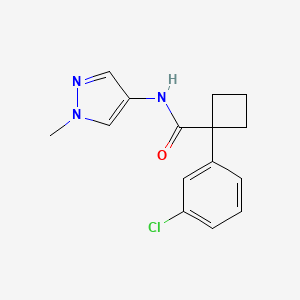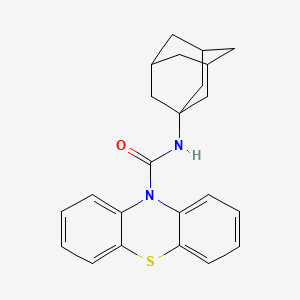
N-(1-phenylpropyl)pyrazine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-phenylpropyl)pyrazine-2-carboxamide, commonly known as PP2A inhibitor, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. PP2A inhibitor has been studied for its ability to inhibit the activity of protein phosphatase 2A (PP2A), a key enzyme involved in the regulation of various cellular processes.
Mecanismo De Acción
N-(1-phenylpropyl)pyrazine-2-carboxamide inhibitor works by inhibiting the activity of this compound, a phosphatase enzyme that plays a crucial role in the regulation of various cellular processes. This compound is involved in the dephosphorylation of several proteins, including tumor suppressor proteins, cell cycle regulators, and signaling molecules. By inhibiting this compound, this compound inhibitor can alter the phosphorylation status of these proteins, leading to changes in cellular processes such as cell growth and survival.
Biochemical and Physiological Effects:
This compound inhibitor has been shown to induce cell death in cancer cells, making it a promising candidate for cancer treatment. It has also been studied for its neuroprotective effects in various neurodegenerative disorders. This compound inhibitor has been shown to inhibit viral replication, making it a potential antiviral agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(1-phenylpropyl)pyrazine-2-carboxamide inhibitor has several advantages for lab experiments, including its ability to induce cell death in cancer cells and its potential neuroprotective effects. However, this compound inhibitor has some limitations, including its potential toxicity and the need for further studies to determine its safety and efficacy.
Direcciones Futuras
There are several future directions for N-(1-phenylpropyl)pyrazine-2-carboxamide inhibitor research. One direction is to further investigate its potential therapeutic applications in cancer treatment and neurodegenerative disorders. Another direction is to explore its potential as an antiviral agent. Additionally, further studies are needed to determine the safety and efficacy of this compound inhibitor in humans.
Métodos De Síntesis
N-(1-phenylpropyl)pyrazine-2-carboxamide inhibitor can be synthesized through a series of chemical reactions. The starting material for the synthesis is 1-phenylpropan-1-one, which is reacted with hydrazine hydrate to produce 1-phenylpropylhydrazine. This intermediate is then reacted with ethyl acetoacetate to form 1-phenylpropylpyrazine-2-carboxylic acid ethyl ester. Finally, this compound is treated with ammonia to yield the desired product, this compound.
Aplicaciones Científicas De Investigación
N-(1-phenylpropyl)pyrazine-2-carboxamide inhibitor has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and viral infections. Several studies have shown that this compound inhibitor can induce cell death in cancer cells, making it a promising candidate for cancer treatment. This compound inhibitor has also been studied for its neuroprotective effects and its ability to inhibit viral replication.
Propiedades
IUPAC Name |
N-(1-phenylpropyl)pyrazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O/c1-2-12(11-6-4-3-5-7-11)17-14(18)13-10-15-8-9-16-13/h3-10,12H,2H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVUMNVNUUBWIEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)NC(=O)C2=NC=CN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

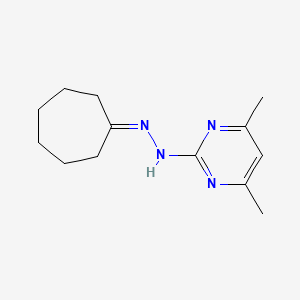



![N-methyl-2-[4-[[2-[2-(methylsulfonylmethyl)benzimidazol-1-yl]acetyl]amino]piperidin-1-yl]acetamide](/img/structure/B7539704.png)
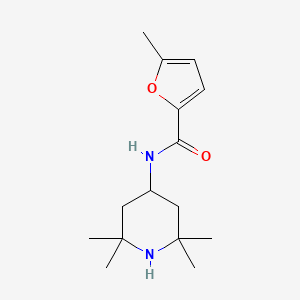
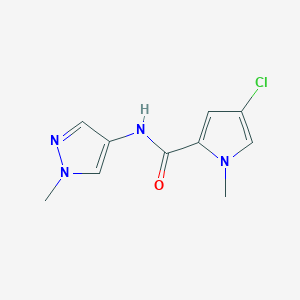



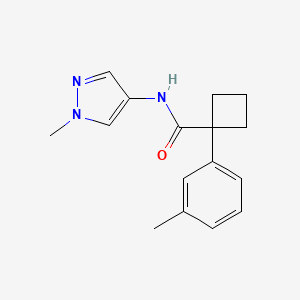
![3'-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]spiro[2,4-dihydro-1H-naphthalene-3,5'-imidazolidine]-2',4'-dione](/img/structure/B7539758.png)
